![molecular formula C23H26N4O3S B2803503 6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415628-48-5](/img/structure/B2803503.png)
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains several functional groups, including a pyridine ring, a pyrrole ring, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole and pyridine rings might be formed through cyclization reactions . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrole ring (a five-membered ring with one nitrogen atom), and a propane-2-sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the pyridine and pyrrole rings suggests that it might undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make it a base. The sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Anticancer Properties
The pyrrolidine ring structure has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxicity against cancer cell lines. The compound’s ability to inhibit tumor growth and induce apoptosis makes it an interesting candidate for further study .
Neuroprotective Effects
Studies have explored the neuroprotective properties of pyrrolidine derivatives. These compounds exhibit antioxidant activity and may help mitigate oxidative stress-related damage in neuronal cells. Researchers have investigated their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enantioselective Catalysis
Pyrrolidine derivatives have been employed as chiral ligands in asymmetric catalysis. Their unique three-dimensional structure allows for precise control of stereochemistry during chemical reactions. Researchers have used them in enantioselective transformations, such as the protodeboronation of boronic esters .
Functionalization Reactions
The pyrrolidine ring serves as a versatile starting point for functionalization reactions. Researchers have modified its structure to introduce specific substituents, creating diverse libraries of compounds. For instance, benzylic functionalization reactions have been explored, leading to novel derivatives with potential biological activities .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[5-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)31(29,30)21-6-3-17(4-7-21)9-23(28)27-14-19-12-26(13-20(19)15-27)22-8-5-18(10-24)11-25-22/h3-8,11,16,19-20H,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKODTDHPIMKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)
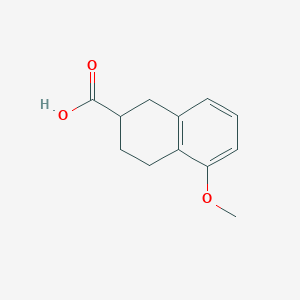
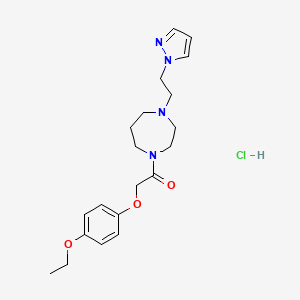
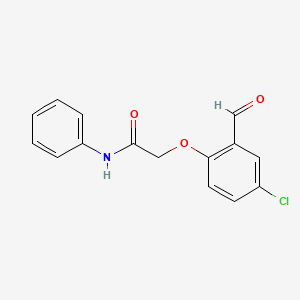
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2803426.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)
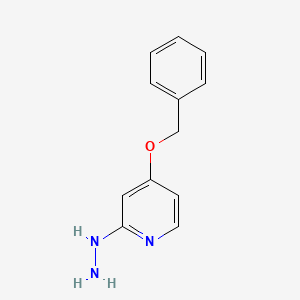
![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
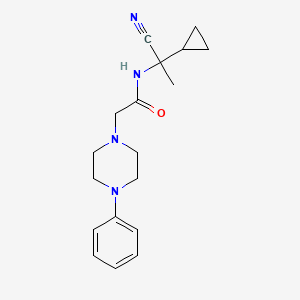
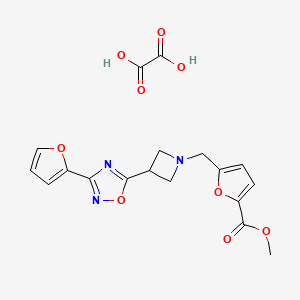
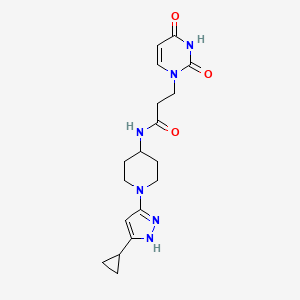
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)